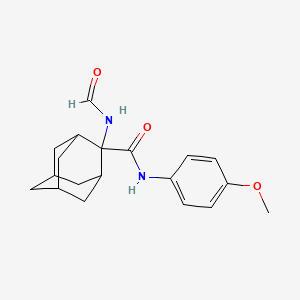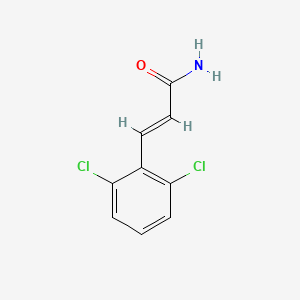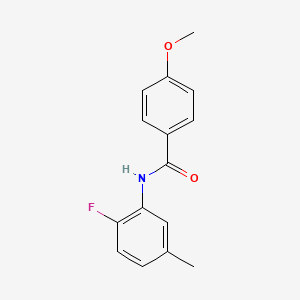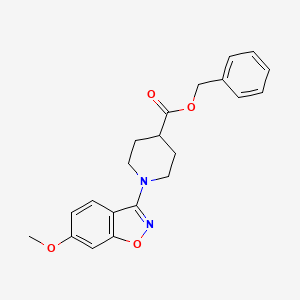
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and a methoxyphenyl group
Métodos De Preparación
The synthesis of 2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide typically involves multiple steps. One common synthetic route includes the reaction of adamantane derivatives with formylamino and methoxyphenyl reagents under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The formylamino group may interact with proteins or enzymes, while the adamantane core provides structural stability. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, allowing it to exert its effects more effectively.
Comparación Con Compuestos Similares
Similar compounds to 2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide include other adamantane derivatives with different functional groups. For example, compounds with hydroxyl or amino groups instead of the formylamino group may have different properties and applications. The unique combination of the formylamino, methoxyphenyl, and adamantane groups in this compound makes it distinct and potentially more versatile in its applications.
Propiedades
Fórmula molecular |
C19H24N2O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-formamido-N-(4-methoxyphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-4-2-16(3-5-17)21-18(23)19(20-11-22)14-7-12-6-13(9-14)10-15(19)8-12/h2-5,11-15H,6-10H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
IGRXVWHXRHUNJR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360041.png)
![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360055.png)

![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)
![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)

![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)

![N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360108.png)
